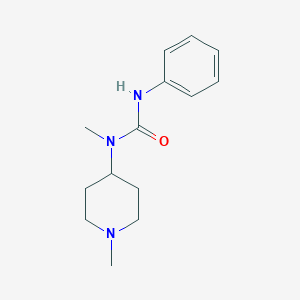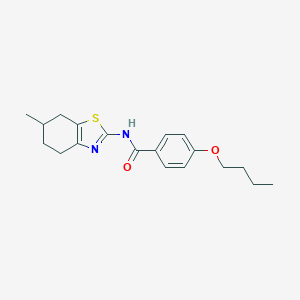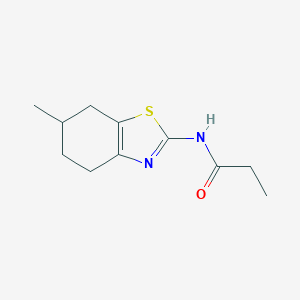
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide, also known as FMPB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FMPB belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
作用机制
The mechanism of action of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and proliferation. 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which can lead to cell death. 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has also been shown to induce cell cycle arrest, which can prevent the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One advantage of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective therapeutic agent compared to traditional chemotherapy drugs. However, one limitation of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide in scientific research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide. Another area of interest is the study of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide in combination with other therapeutic agents to enhance its anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide and its potential as a therapeutic agent for various diseases.
合成方法
The synthesis of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide involves the reaction of 5-fluoro-2-methoxyaniline with 3-methoxypropylsulfonyl chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide.
科学研究应用
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has been studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has also been studied for its antibacterial, antifungal, and antiviral properties.
属性
产品名称 |
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide |
|---|---|
分子式 |
C11H16FNO4S |
分子量 |
277.31 g/mol |
IUPAC 名称 |
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16FNO4S/c1-16-7-3-6-13-18(14,15)11-8-9(12)4-5-10(11)17-2/h4-5,8,13H,3,6-7H2,1-2H3 |
InChI 键 |
OHNCAVUMUDGIRP-UHFFFAOYSA-N |
SMILES |
COCCCNS(=O)(=O)C1=C(C=CC(=C1)F)OC |
规范 SMILES |
COCCCNS(=O)(=O)C1=C(C=CC(=C1)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-{3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B256606.png)
![4-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B256608.png)
![N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256609.png)

![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)
![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)

![1-N',4-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256621.png)


![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)
![Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate](/img/structure/B256628.png)
![12-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B256632.png)